molecular formula C20H14ClFN4O2S B2759895 N-(3-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941898-09-5

N-(3-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2759895
CAS RN: 941898-09-5
M. Wt: 428.87
InChI Key: QYTGKVPDFMXLJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a compound was synthesized from 3-chloro phenyl isocyanate and 1-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazine according to a general procedure . The yield was 75% .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For instance, the structure of 2-[7-(4-Chlorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]-N-(3-fluorophenyl)ac has been studied .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, two series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, N-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was found to be a white powder with a melting point of 227 °C .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions Compounds similar to the specified chemical structure have been investigated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for photovoltaic applications. Additionally, molecular docking studies have suggested interactions with biological targets such as Cyclooxygenase 1 (COX1), indicating potential biomedical applications beyond traditional drug use (Mary et al., 2020).

Synthesis and Anti-Inflammatory Activity Research into structurally related compounds has shown significant anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related conditions. This highlights the chemical structure's versatility and its relevance in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antitumor and Antimicrobial Activities Derivatives of the chemical structure have been synthesized and evaluated for their antitumor and antimicrobial activities. Certain compounds have demonstrated considerable anticancer activity against various cancer cell lines, showcasing the potential for developing new anticancer therapies. Similarly, antimicrobial activities against a range of microorganisms have been reported, underscoring the compound's utility in addressing infectious diseases (Yurttaş et al., 2015).

Antioxidant Properties Research has also explored the antioxidant properties of related compounds, indicating potential for use in combating oxidative stress-related conditions. This aspect adds another dimension to the compound's scientific applications, highlighting its potential in addressing a range of diseases where oxidative stress plays a role (Kamble et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds has been studied . For instance, Acetamide, N- (4-chlorophenyl)- has been studied for its unique properties .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, 3-Chlorophenyl isocyanate has been studied for its safety and hazards .

Future Directions

The future directions of research involving similar compounds are promising . For instance, the study of 4-aminopyrrolo [2,3-d]pyrimidine as antitubercular agents is a promising area of research .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2S/c1-11-23-18-19(29-11)17(12-5-7-14(22)8-6-12)25-26(20(18)28)10-16(27)24-15-4-2-3-13(21)9-15/h2-9H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTGKVPDFMXLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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